An In-depth Technical Guide to cis-Myrtanol: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to cis-Myrtanol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Myrtanol is a naturally occurring monoterpenoid alcohol found in various essential oils of medicinal and aromatic plants. This bicyclic monoterpene exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making it a compound of interest for further investigation in pharmaceutical and therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of cis-Myrtanol, along with detailed experimental protocols for its study.
Chemical Structure and Identification
cis-Myrtanol, a member of the pinane (B1207555) monoterpenoid family, possesses a bicyclo[3.1.1]heptane skeleton. Its chemical structure is characterized by a hydroxyl group attached to a methyl group at the C2 position of the pinane ring, with a cis stereochemical configuration relative to the gem-dimethyl bridge.
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IUPAC Name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol
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Canonical SMILES: CC1([C@H]2CC--INVALID-LINK--CO)C
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Isomeric SMILES: CC1([C@H]2CC--INVALID-LINK--CO)C[1]
Physicochemical Properties
A summary of the key physicochemical properties of cis-Myrtanol is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.
| Property | Value | Source |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Combustible liquid | |
| Boiling Point | 219.5 °C at 760 mmHg | [1] |
| Density | 0.95 g/cm³ | [1] |
| Flash Point | 96 °C | [1] |
| Refractive Index | n20/D 1.492 | [1] |
| Vapor Pressure | 0.0249 mmHg at 25°C | [1] |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 154.135765193 Da | [1] |
Biological Activities and Potential Signaling Pathways
cis-Myrtanol has demonstrated several promising biological activities. While the precise molecular mechanisms and signaling pathways are still under investigation for cis-Myrtanol itself, research on this and other terpenoids suggests potential modes of action.
Antimicrobial Activity
Studies have indicated that cis-Myrtanol possesses antimicrobial properties against a range of bacteria and fungi, including pathogenic strains.[1] The proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[1] This lipophilic nature allows it to partition into the lipid bilayer of microbial membranes, altering their fluidity and integrity.
Anti-inflammatory Activity
Preliminary studies and research on related terpenoids suggest that cis-Myrtanol has anti-inflammatory effects.[1] While the specific signaling pathways for cis-Myrtanol have not been fully elucidated, other terpenoids are known to modulate key inflammatory pathways. It is hypothesized that cis-Myrtanol may exert its anti-inflammatory effects through the inhibition of pro-inflammatory mediators. The diagram below illustrates a potential, generalized anti-inflammatory signaling pathway that terpenoids are known to influence.
Caption: Hypothesized Anti-Inflammatory Signaling Pathway for cis-Myrtanol.
Antioxidant Effects
cis-Myrtanol has also been reported to exhibit antioxidant properties.[1] This activity is likely due to its ability to donate a hydrogen atom to quench free radicals, thereby terminating radical chain reactions that can lead to cellular damage.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activities of cis-Myrtanol.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is used to determine the lowest concentration of cis-Myrtanol that inhibits the visible growth of a microorganism.
Materials:
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cis-Myrtanol
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Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
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Microbial suspension (adjusted to 0.5 McFarland standard)
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96-well microtiter plates
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Solvent for cis-Myrtanol (e.g., DMSO), sterile
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Positive control antibiotic
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Incubator
Procedure:
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Prepare a stock solution of cis-Myrtanol in the chosen solvent.
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In a 96-well plate, add 100 µL of broth to all wells.
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Add 100 µL of the cis-Myrtanol stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.
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Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
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Add 10 µL of the diluted microbial suspension to each well.
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Include a positive control (broth with microorganism and antibiotic), a negative control (broth only), and a solvent control (broth with microorganism and the highest concentration of the solvent used).
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Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
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The MIC is determined as the lowest concentration of cis-Myrtanol at which no visible growth of the microorganism is observed.
Caption: Experimental Workflow for MIC Determination.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is used to evaluate the antioxidant activity of cis-Myrtanol.
Materials:
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cis-Myrtanol
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DPPH solution in methanol (B129727) (e.g., 0.1 mM)
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Methanol
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Positive control (e.g., Ascorbic acid or Trolox)
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96-well microtiter plate or spectrophotometer cuvettes
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Spectrophotometer
Procedure:
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Prepare various concentrations of cis-Myrtanol in methanol.
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In a 96-well plate, add 50 µL of the different concentrations of cis-Myrtanol to the wells.
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Add 150 µL of the DPPH solution to each well.
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Prepare a blank (methanol only) and a control (methanol with DPPH solution).
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
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The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
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The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of cis-Myrtanol.
Conclusion and Future Directions
cis-Myrtanol is a promising natural compound with multifaceted biological activities. Its antimicrobial, anti-inflammatory, and antioxidant properties warrant further investigation for potential therapeutic applications. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by cis-Myrtanol to better understand its mechanisms of action. In vivo studies are also necessary to validate its efficacy and safety profile for potential drug development. The detailed protocols provided in this guide offer a foundation for researchers to further explore the pharmacological potential of this intriguing monoterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-Inflammatory Properties of Terpenoids from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition and Antioxidant DPPH Activity of the Floral and Leaves Essential Oils of cMontanoa speciosa DC [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
